molecular formula C14H10N2O4 B12625801 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene CAS No. 918434-56-7

1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene

Cat. No.: B12625801
CAS No.: 918434-56-7
M. Wt: 270.24 g/mol
InChI Key: BHPBXTJUTMTCDF-UHFFFAOYSA-N
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Description

1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene is an organic compound characterized by the presence of an isocyanate group and a nitrophenylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene typically involves the reaction of 4-nitrophenylmethanol with phosgene to form the corresponding chloroformate, which is then treated with an amine to yield the desired isocyanate compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and catalysts like triethylamine or pyridine.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution Reactions: Ureas, carbamates, and other derivatives.

    Reduction Reactions: Amines.

    Oxidation Reactions: Aldehydes or ketones.

Scientific Research Applications

1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The nitrophenyl group can also participate in electron transfer processes, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

    4-Methoxyphenyl isocyanate: Similar structure but lacks the nitro group, resulting in different reactivity and applications.

    4-Nitrophenyl isocyanate: Lacks the methoxy group, affecting its solubility and reactivity.

    4-Methylphenyl isocyanate: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior.

Uniqueness: 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene is unique due to the presence of both the isocyanate and nitrophenylmethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

918434-56-7

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-[(4-isocyanatophenoxy)methyl]-4-nitrobenzene

InChI

InChI=1S/C14H10N2O4/c17-10-15-12-3-7-14(8-4-12)20-9-11-1-5-13(6-2-11)16(18)19/h1-8H,9H2

InChI Key

BHPBXTJUTMTCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N=C=O)[N+](=O)[O-]

Origin of Product

United States

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